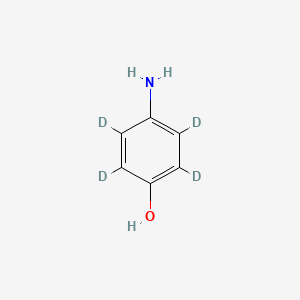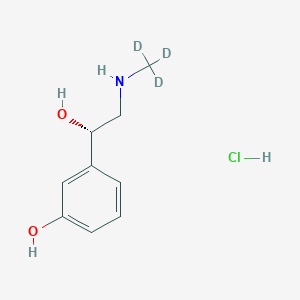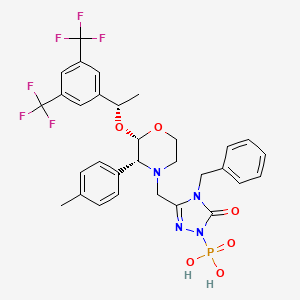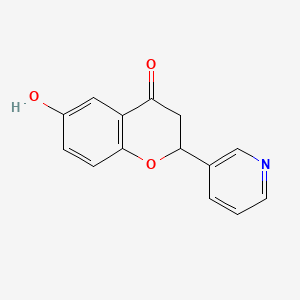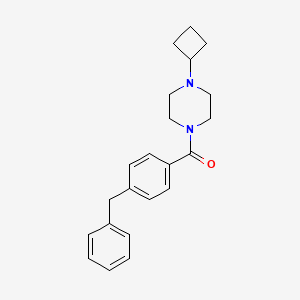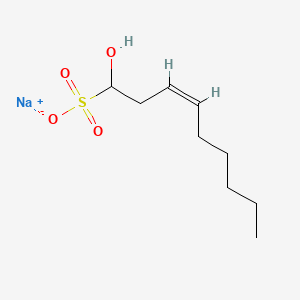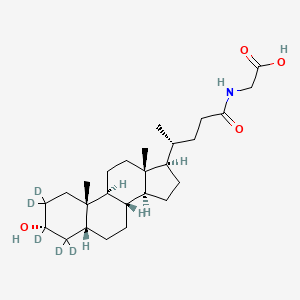
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H5Cl3N2O2 and a molecular weight of 255.49 g/mol . This compound is characterized by the presence of three chlorine atoms and a dioxolane ring attached to a pyrimidine core. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pyrimidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Acid catalysts are often used in the formation of the dioxolane ring.
Solvents: Organic solvents such as dichloromethane and ethanol are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives and various dioxolane-containing compounds.
Applications De Recherche Scientifique
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with nucleophiles and enzymes. The chlorine atoms act as electrophilic sites, allowing the compound to react with nucleophiles and form covalent bonds. This interaction can inhibit enzyme activity and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the dioxolane ring and has different reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a pyrimidine ring.
2,4,6-Trichloropyridine: Contains a pyridine ring and has different chemical properties.
Uniqueness
2,4,6-Trichloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both the trichloropyrimidine and dioxolane moieties, which confer distinct reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5Cl3N2O2 |
|---|---|
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2,4,6-trichloro-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H5Cl3N2O2/c8-4-3(6-13-1-2-14-6)5(9)12-7(10)11-4/h6H,1-2H2 |
Clé InChI |
ASUKWSIOTKPXTH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C(N=C(N=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


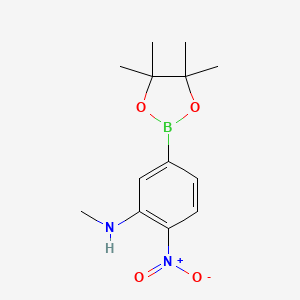
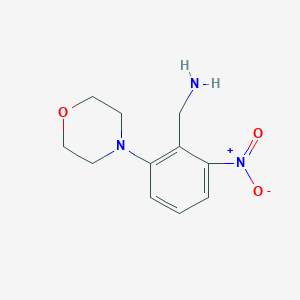
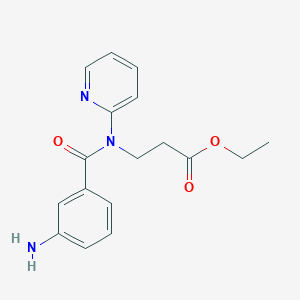
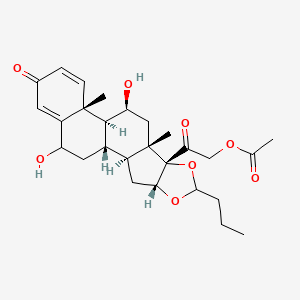
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
